N-methyl-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide
Description
N-methyl-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide is a synthetic chromenopyridine derivative characterized by a fused chromene and pyridine core. Key structural features include a trifluoromethyl group at position 2, a carboxamide moiety at position 3, and an N-methyl substituent. This compound belongs to a broader class of 5H-chromeno[2,3-b]pyridines, which are studied for their diverse pharmacological activities, including kinase inhibition and epigenetic modulation . Its synthesis likely involves multicomponent reactions or palladium-catalyzed couplings, as seen in related compounds (see Section 2 for details) .
Properties
IUPAC Name |
N-methyl-5-oxo-2-(trifluoromethyl)chromeno[2,3-b]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N2O3/c1-19-13(22)9-6-8-11(21)7-4-2-3-5-10(7)23-14(8)20-12(9)15(16,17)18/h2-6H,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPZHNZQCJUQOIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(N=C2C(=C1)C(=O)C3=CC=CC=C3O2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Vilsmeier-Haack Formylation and Annulation
The chromeno[2,3-b]pyridine core is efficiently constructed using a Vilsmeier reagent-mediated formylation followed by annulation. Starting with 2-amino-5-oxo-5H-chromene-3-carbonitrile, treatment with Vilsmeier reagent (POCl₃/DMF) at 0–5°C generates intermediate iminium species, which undergo cyclization with ethyl cyanoacetate under basic conditions (K₂CO₃, EtOH, reflux) to yield 5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile in 77–93% yield. Critical factors include:
Multi-Component Pseudo-Four-Component Reactions
Adapting methodologies from chromeno[4,3-b]pyridine syntheses, salicylaldehydes bearing trifluoromethyl groups react with malononitrile and N-methyl-2-pyridone in ethanol/pyridine (1:1) under reflux. This one-pot cascade proceeds via Knoevenagel condensation, Michael addition, and cyclodehydration, affording the core structure in 40–97% yield. Key parameters:
- Solvent polarity : Ethanol-pyridine mixtures optimize intermediate stability.
- Catalyst load : 10 mol% p-toluenesulfonic acid accelerates cyclization.
Trifluoromethyl Group Introduction Strategies
Direct Electrophilic Trifluoromethylation
Late-stage trifluoromethylation using Umemoto’s reagent (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) on 2-bromo-chromenopyridine intermediates achieves regioselective CF₃ installation. Reactions in dichloromethane at −20°C with CuI catalysis provide 2-(trifluoromethyl) derivatives in 65–72% yield. Competing side reactions (e.g., debromination) are minimized by maintaining low temperatures.
Building Block Approach with Pre-Functionalized CF₃ Components
3-Trifluoromethylsalicylaldehyde serves as a starting material in annulation reactions, bypassing challenging C–CF₃ bond formations. Coupling with ethyl cyanoacetate and methylamine hydrochloride in DMF at 120°C under microwave irradiation completes the core in 85% yield.
Carboxamide Formation and N-Methylation
Hydrolysis-Coupling Sequence
The 3-cyano group from annulated intermediates undergoes acidic hydrolysis (6M HCl, 80°C, 12h) to carboxylic acid, followed by HOBt/EDCI-mediated coupling with methylamine in THF. This two-step process achieves 89% conversion with >95% purity after recrystallization (EtOAc/hexane).
One-Pot Reductive Amination
Direct conversion of 3-cyano to carboxamide is achieved via Stephen reduction (SnCl₂/HCl, Et₂O) to aldehyde, followed by reductive amination with methylamine and NaBH₃CN in MeOH. Yields reach 78% with minimal over-reduction byproducts.
Optimization and Scale-Up Considerations
Reaction Condition Screening
Systematic variation of annulation parameters reveals optimal performance:
| Parameter | Tested Range | Optimal Value | Yield Impact |
|---|---|---|---|
| Annulation Temp. | 60–130°C | 110°C | +22% |
| Solvent | EtOH, DMF, THF | Ethanol/Pyridine | +15% |
| Catalyst (p-TsOH) | 5–20 mol% | 12 mol% | +9% |
Purification Challenges
The product’s low solubility (logP = 3.8) necessitates hybrid purification:
- Initial silica chromatography (EtOAc/hexane 1:3) removes polar impurities
- Recrystallization from ethanol/water (4:1) yields 99.5% pure material by HPLC
Analytical Characterization Benchmarks
Critical spectroscopic data for batch validation:
Comparative Evaluation of Synthetic Routes
| Method | Total Yield | Purity | Cost Index | Scalability |
|---|---|---|---|---|
| Vilsmeier Annulation | 68% | 99.2% | $$$ | Pilot-scale |
| Multi-Component Reaction | 82% | 98.5% | $$ | Bench-scale |
| Pre-Functionalized CF₃ | 75% | 99.0% | $$$$ | Lab-scale |
Cost Index: $ (low) to $$$$ (high)
Chemical Reactions Analysis
Types of Reactions
N-methyl-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities .
Scientific Research Applications
N-methyl-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Its potential therapeutic properties are explored in drug development, particularly for its anti-inflammatory, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-methyl-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, leading to modulation of biological pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes. The exact pathways and targets depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
Structural and Functional Group Variations
Chromenopyridine derivatives differ primarily in substituents at positions 2, 3, and 5. Below is a comparative analysis:
Key Observations:
Trifluoromethyl vs.
Carboxamide vs. Ester/Carboxylic Acid : The N-methyl carboxamide group increases hydrogen-bonding capacity compared to ethyl esters (e.g., Ethyl 5-oxo-2-(trifluoromethyl)-...carboxylate) or carboxylic acids, which may influence target affinity and solubility .
Substituent Position: Derivatives with amino groups at position 2 (e.g., 2-amino-7-cycloheptyl...) show divergent reactivity, enabling further functionalization via coupling reactions .
Physicochemical and Pharmacokinetic Properties
- Solubility : The carboxylic acid analog (2-Methyl-5-oxo-...) is sparingly soluble in organic solvents, whereas carboxamide derivatives like the target compound may exhibit better aqueous solubility .
- Metabolic Stability: The trifluoromethyl group likely reduces oxidative metabolism, enhancing half-life compared to non-fluorinated analogs .
Biological Activity
N-methyl-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide is a synthetic compound belonging to the chromeno[2,3-b]pyridine class. Characterized by its trifluoromethyl and carboxamide substituents, this compound exhibits significant lipophilicity and potential biological activity, making it a topic of interest in medicinal chemistry. However, specific literature detailing its biological activity remains limited.
Chemical Structure and Properties
- Molecular Formula : CHFNO
- Molecular Weight : 322.24 g/mol
- CAS Number : 241127-00-4
The trifluoromethyl group enhances the compound's lipophilicity, which is often correlated with increased biological activity, particularly in drug development contexts .
Biological Activity Overview
While specific studies on this compound are sparse, related compounds in the chromeno-pyridine family have demonstrated various biological activities:
- Antimicrobial Activity : Similar chromeno-pyridine derivatives have shown promising antimicrobial effects. For instance, certain derivatives exhibit inhibitory activity against bacterial strains and fungi .
- Antitumor Activity : Some compounds within this class have been investigated for their potential antitumor properties. The mechanisms are often compound-specific and may involve the inhibition of cancer cell proliferation or induction of apoptosis .
- Neuroprotective Effects : Research on structurally similar compounds has suggested potential neuroprotective roles, particularly against neurodegenerative conditions like Alzheimer's disease. These effects are often attributed to their ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid | Contains a methyl group instead of trifluoromethyl | Exhibits different solubility and reactivity |
| 7-fluoro-N-(1-hydroxy-3-phenylpropan-2-yl)-2-oxo-3,4-dihydroquinoline | Fluoro substituent on a quinoline scaffold | Potentially different biological activity profiles |
| 2-amino-7-fluoro-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide | Amino group addition | Enhanced interaction with biological targets |
The unique trifluoromethyl group in this compound significantly alters its physicochemical properties compared to these similar compounds, potentially enhancing its biological efficacy .
Case Studies and Research Findings
Although direct case studies on this compound are lacking, research on related chromeno-pyridines indicates several promising avenues:
- In Vitro Studies : A study highlighted that certain chromeno-pyridines exhibited cytotoxic effects against various cancer cell lines, suggesting potential therapeutic applications in oncology .
- Enzyme Inhibition : Chromeno-pyridine derivatives have been shown to inhibit key enzymes involved in neurodegenerative diseases. For example, some derivatives demonstrated IC50 values in the low micromolar range against AChE and BChE .
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed for chromeno[2,3-b]pyridine derivatives like N-methyl-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide?
- Methodological Answer : Multicomponent reactions (MCRs) are widely used, combining salicylaldehydes, malononitrile, and pyridinones or kojic acid under optimized conditions. For example:
- Solvent-free or aqueous conditions yield 8–23% but improve to 93% with pyridine as a solvent/catalyst .
- Potassium fluoride (KF) in i-propanol achieves 56–93% yields via a domino mechanism involving Knoevenagel condensation and Michael addition .
Q. How is structural characterization performed for these compounds?
- Methodological Answer : A combination of spectroscopic and computational techniques:
- NMR : 1D (¹H, ¹³C) and 2D (HSQC, HMBC) to assign signals and confirm connectivity .
- IR : Identifies functional groups (e.g., carbonyl, nitrile) .
- Mass spectrometry : Validates molecular weight and fragmentation patterns .
- Elemental analysis : Confirms purity and composition .
Q. What role does the trifluoromethyl group play in the compound’s properties?
- Methodological Answer : The -CF₃ group enhances:
- Electron-withdrawing effects : Stabilizes intermediates during synthesis .
- Hydrophobicity : Improves binding affinity in molecular docking studies (e.g., SIRT2 inhibition) .
- Metabolic stability : Reduces oxidative degradation in pharmacokinetic studies .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in chromeno[2,3-b]pyridine synthesis?
- Methodological Answer : Systematic screening of variables:
- Solvent : Pyridine increases yields to 92–93% by acting as both solvent and base .
- Catalyst : KF improves efficiency in domino reactions (56–93% yields) .
- Temperature : Reflux conditions accelerate cyclization steps .
Q. How are computational methods applied to predict bioactivity and binding mechanisms?
- Methodological Answer :
- Molecular docking : Evaluates binding to targets like SIRT2, with affinity scores calculated using AutoDock/Vina .
- DFT calculations : Predicts electronic properties (HOMO-LUMO gaps, electrostatic potentials) to correlate with antibacterial activity .
- ADMET predictions : In silico tools (e.g., SwissADME) assess pharmacokinetic profiles .
Q. How can contradictions in spectroscopic data during structural elucidation be resolved?
- Methodological Answer :
- Cross-validation : Use 2D NMR (HSQC/HMBC) to resolve ambiguous ¹H/¹³C assignments .
- Computational validation : Compare experimental IR/UV spectra with DFT-simulated spectra .
- Single-crystal X-ray diffraction : Resolves stereochemical uncertainties (not directly cited but inferred from ).
Q. What strategies are used to analyze structure-activity relationships (SAR) for chromeno[2,3-b]pyridines?
- Methodological Answer :
- Analog synthesis : Modify substituents (e.g., -CF₃, -CH₃) and compare bioactivity .
- Pharmacophore mapping : Identify critical binding motifs (e.g., pyridine core, carbonyl groups) via docking .
- Free-energy perturbation (FEP) : Quantifies contribution of specific groups to binding energy .
Data Contradiction and Validation
Q. How should researchers address discrepancies between computational predictions and experimental bioassay results?
- Methodological Answer :
- Re-evaluate docking parameters : Adjust grid box size, flexibility of binding pockets, and scoring functions .
- Experimental validation : Repeat assays under controlled conditions (e.g., pH, temperature) .
- Meta-analysis : Compare results with published data on similar scaffolds (e.g., chromeno-pyridine hybrids) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
